molecular formula C18H30Cl2N2O2 B14448288 alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride CAS No. 76907-74-9

alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride

Cat. No.: B14448288
CAS No.: 76907-74-9
M. Wt: 377.3 g/mol
InChI Key: NDQDGWFVPWVOKJ-UHFFFAOYSA-N
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Description

1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethanol group and the morpholinylmethyl and phenyl substituents. Common reagents used in these reactions include alkyl halides, amines, and alcohols, with conditions such as refluxing in organic solvents and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanol group to a carbonyl group.

    Reduction: Reduction of any carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets in the body. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidineethanol derivatives: Compounds with similar structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to various functional groups.

Uniqueness

1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

76907-74-9

Molecular Formula

C18H30Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-morpholin-4-yl-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride

InChI

InChI=1S/C18H28N2O2.2ClH/c21-18(15-20-10-12-22-13-11-20)14-19-8-6-17(7-9-19)16-4-2-1-3-5-16;;/h1-5,17-18,21H,6-15H2;2*1H

InChI Key

NDQDGWFVPWVOKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(CN3CCOCC3)O.Cl.Cl

Origin of Product

United States

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